Ethyl 2-amino-3,5-dinitrobenzoate
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Overview
Description
Ethyl 2-amino-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H9N3O6 It is a derivative of benzoic acid, where the benzene ring is substituted with amino and nitro groups, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,5-dinitrobenzoate typically involves the nitration of ethyl benzoate followed by the introduction of an amino group. The process can be summarized as follows:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Amination: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration reactors to ensure uniform distribution of nitro groups.
Efficient reduction: Employing catalytic hydrogenation or other efficient reduction methods to convert nitro groups to amino groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be further reduced to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully reduced amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 2-amino-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular structures. The amino group can interact with proteins and enzymes, potentially inhibiting their function. The compound’s antifungal and antibacterial activities are attributed to these interactions, leading to the disruption of cellular processes in microorganisms.
Comparison with Similar Compounds
Ethyl 2-amino-3,5-dinitrobenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dinitrobenzoate: Lacks the amino group, making it less reactive in certain biological applications.
2-Amino-3,5-dinitrobenzoic acid: The carboxylic acid group is not esterified, affecting its solubility and reactivity.
3,5-Dinitrobenzoic acid: Lacks both the amino group and the ester group, making it less versatile in chemical reactions.
Properties
IUPAC Name |
ethyl 2-amino-3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)6-3-5(11(14)15)4-7(8(6)10)12(16)17/h3-4H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGDUTWXCXPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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